N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S2/c1-13(2)12-28(24,25)18-10-22(11-18)19(23)7-8-21-29(26,27)20-16(5)14(3)9-15(4)17(20)6/h9,13,18,21H,7-8,10-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHNMNNWAIZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex sulfonamide compound with potential applications in medicinal chemistry. Its unique molecular structure and functional groups suggest significant biological activity, particularly in the realm of pharmaceuticals. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Molecular Formula
The molecular formula of this compound is C₁₅H₁₉N₃O₄S₂.
Structural Components
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's biological interactions.
- Sulfonamide Group : Known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
- Tetramethylbenzene Moiety : Enhances lipophilicity and may improve bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to antimicrobial effects.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit various pharmacological activities:
- Antimicrobial Activity : Compounds featuring sulfonamide groups have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some sulfonamides have been explored for their potential in cancer therapy by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed with certain sulfonamide compounds.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antibiotics.
- Anticancer Research : Another study evaluated a series of sulfonamides for anticancer activity and found that modifications in the azetidine ring led to enhanced cytotoxicity against various cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfonamide Group : The sulfonylation reaction introduces the sulfonamide moiety.
- Final Coupling Reaction : The final step involves coupling the azetidine derivative with a tetramethylbenzene sulfonamide derivative.
Reaction Conditions
The synthesis requires careful control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like NMR and mass spectrometry are used for structural confirmation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include azetidine-based sulfonamides and quinoline/amine derivatives.
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine |
|---|---|---|
| Molecular Weight | ~520 g/mol (estimated) | ~430 g/mol |
| LogP (Lipophilicity) | Higher (due to tetramethylbenzene) | Moderate (quinoline contributes polarity) |
| Hydrogen Bond Acceptors | 6 (sulfonamide O, azetidine N) | 5 (quinoline N, amine N) |
Notes:
- The target compound’s higher molecular weight and lipophilicity may favor applications in hydrophobic environments (e.g., membrane-bound enzyme inhibition).
- Quinoline-based analogs prioritize aromatic stacking interactions, while sulfonamide derivatives excel in hydrogen bonding and charge transfer .
Research Findings and Limitations
For example, trifluoroacetic acid (TFA) is commonly used to stabilize intermediates, as seen in the synthesis of N-[3-(azetidin-1-yl)propyl]-2-nitroaniline TFA salt (90% yield after HPLC) .
Biological Activity: No direct data exists for the target compound. However, azetidine sulfonamides are explored as protease inhibitors or kinase modulators due to their rigid scaffolds. The isobutylsulfonyl group may mimic phosphate moieties in enzyme-binding pockets.
Challenges : The tetramethylbenzenesulfonamide group could introduce steric hindrance, complicating synthetic scalability compared to smaller substituents in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
